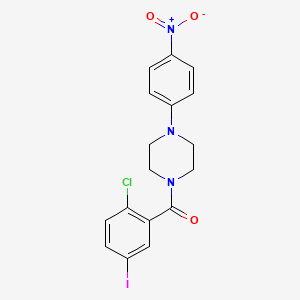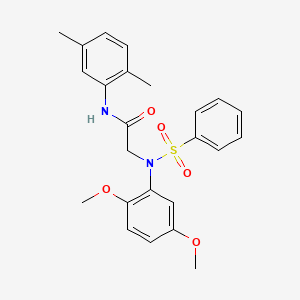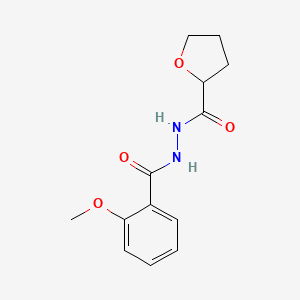
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, also known as CINPAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CINPAZ is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine acts as a partial agonist at dopamine D2 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release in the brain. This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. However, this compound has also been found to have an inverse agonist effect at dopamine D2 receptors in the mesolimbic pathway, which is associated with reward and addiction. This dual mechanism of action of this compound may contribute to its potential efficacy as an antipsychotic drug.
Biochemical and Physiological Effects
This compound has been found to have significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. This compound has also been found to decrease the levels of serotonin and norepinephrine in the prefrontal cortex, which may contribute to its potential efficacy as an antipsychotic drug.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has several advantages as a lead compound for the development of new antipsychotic drugs. It has high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. This compound also has a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. However, this compound has limitations in lab experiments due to its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for its potential use as an antipsychotic drug.
Orientations Futures
There are several future directions for the development and application of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to explore the use of this compound as a lead compound for the development of new antipsychotic drugs with improved efficacy and tolerability. Another direction is to investigate the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, further studies are needed to optimize the formulation and dosage of this compound for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of this compound, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. However, further studies are needed to optimize the formulation and dosage of this compound for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of this compound, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been synthesized through various methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-nitrophenylpiperazine in the presence of coupling reagents, such as N,N'-carbonyldiimidazole (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). The reaction is typically carried out in anhydrous solvents, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is purified through column chromatography, yielding pure this compound.
Applications De Recherche Scientifique
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. It has been found to have high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. This compound has also been shown to have a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. Therefore, this compound has been considered a promising candidate for further development as an antipsychotic drug.
Propriétés
IUPAC Name |
(2-chloro-5-iodophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-16-6-1-12(19)11-15(16)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENFCPXIXCJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5039015.png)
![11-(3-methoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5039023.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B5039037.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5039044.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)
![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)